molecular formula C20H19NO B10790733 11-Propargyloxy-N-methylaporphine

11-Propargyloxy-N-methylaporphine

Cat. No.: B10790733
M. Wt: 289.4 g/mol
InChI Key: SIOFUKNCUIDAPQ-QGZVFWFLSA-N
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Description

11-Propargyloxy-N-methylaporphine is a synthetic compound belonging to the class of aporphine alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. The introduction of a propargyloxy group into the aporphine structure enhances its chemical properties and biological activities, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Propargyloxy-N-methylaporphine typically involves the introduction of a propargyloxy group into the aporphine structure. One common method is the nucleophilic substitution of aryl-propargyl alcohols. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the propargyloxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 11-Propargyloxy-N-methylaporphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

11-Propargyloxy-N-methylaporphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Propargyloxy-N-methylaporphine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is crucial for its potential therapeutic effects, particularly in the treatment of neurological conditions .

Comparison with Similar Compounds

  • 11-Hydroxy-N-methylaporphine
  • 11-Methoxy-N-methylaporphine
  • 11-Ethoxy-N-methylaporphine

Comparison: Compared to its analogs, 11-Propargyloxy-N-methylaporphine exhibits unique chemical properties due to the presence of the propargyloxy group. This group enhances its reactivity and biological activity, making it more effective in certain applications. The compound’s ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from similar compounds .

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

(6aR)-6-methyl-11-prop-2-ynoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C20H19NO/c1-3-12-22-18-9-5-7-15-13-17-19-14(10-11-21(17)2)6-4-8-16(19)20(15)18/h1,4-9,17H,10-13H2,2H3/t17-/m1/s1

InChI Key

SIOFUKNCUIDAPQ-QGZVFWFLSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C

Origin of Product

United States

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